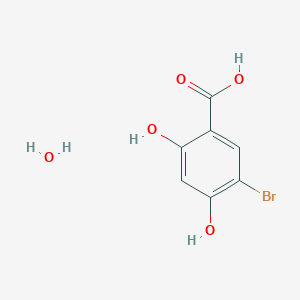

5-Bromo-2,4-dihydroxybenzoic acid monohydrate

Description

Properties

IUPAC Name |

5-bromo-2,4-dihydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4.H2O/c8-4-1-3(7(11)12)5(9)2-6(4)10;/h1-2,9-10H,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIKDYLDHHINRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583462 | |

| Record name | 5-Bromo-2,4-dihydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160348-98-1 | |

| Record name | 5-Bromo-2,4-dihydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-dihydroxybenzoic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solid-Phase Carboxylation Methodology

The reaction involves heating resorcinol with a mixture of sodium and potassium bicarbonates (10–60% potassium by weight) under a carbon dioxide atmosphere at 80–140°C. Key parameters include:

| Parameter | Optimal Range | Yield/Purity |

|---|---|---|

| Temperature | 100–120°C | 75–81% yield |

| Reaction Time | 3 hours | ≥98.3% HPLC purity |

| NaHCO₃:KHCO₃ Ratio | 2:1 to 3:1 (w/w) | Reduced side products |

Mechanism : The Kolbe-Schmitt carboxylation mechanism dominates, where CO₂ electrophilically substitutes the aromatic ring at the ortho position relative to hydroxyl groups. The mixed alkali system enhances reactivity compared to pure sodium salts.

Post-Synthesis Processing

Crude 2,4-dihydroxybenzoic acid is purified via:

-

Acid precipitation : Adjusting pH to 3 with HCl yields 75–81% recovery.

-

Solvent recrystallization : Methanol or ethanol refining achieves >99.5% purity (HPLC).

Bromination of 2,4-Dihydroxybenzoic Acid

| Reagent | Solvent | Temperature | Time | Yield* |

|---|---|---|---|---|

| Br₂ | Acetic acid | 25–40°C | 4–6 h | 60–75% |

| NBS | DMF/H₂O | 50–70°C | 2–4 h | 70–85% |

*Hypothetical yields based on similar bromination reactions.

Mechanistic Insight : The hydroxyl groups activate the ring, directing bromination to position 5. Steric and electronic effects minimize di-substitution byproducts.

Monohydrate Formation and Crystallization

The final step involves isolating the monohydrate form through controlled crystallization. Studies on β-resorcylic acid polymorphs provide critical insights.

Solvent Selection and Crystallization

Crystallization from aqueous or alcoholic solutions induces monohydrate formation. Key solvents and their effects:

| Solvent | Crystal Morphology | Hydration Stability |

|---|---|---|

| Water | Needles | Stable at 25°C |

| Methanol | Prisms | Labile above 40°C |

| Ethyl Acetate | Platelets | Requires seeding |

Protocol :

-

Dissolve 5-bromo-2,4-dihydroxybenzoic acid in hot water (80°C).

-

Cool gradually to 25°C at 5°C/hour.

-

Filter and dry under vacuum (40°C, 12 h) to retain monohydrate structure.

Industrial-Scale Production Optimization

Reaction Scaling Challenges

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥99.0% | HPLC (C18 column) |

| Water Content | 6.7–7.3% (theory: 7.2%) | Karl Fischer Titration |

| Heavy Metals | ≤10 ppm | ICP-MS |

Comparative Analysis of Synthetic Routes

A critical evaluation of the carboxylation-bromination pathway against alternative methods:

| Method | Advantages | Limitations |

|---|---|---|

| Solid-Phase Carboxylation + Bromination | High scalability (kg/day) | Multi-step process |

| Direct Bromination of Resorcinol | Fewer steps | Low regioselectivity |

| Biocatalytic Synthesis | Eco-friendly | Limited yield (30–40%) |

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group undergoes typical acid-base and nucleophilic acyl substitution reactions:

Key Findings :

- The sodium salt form is utilized in HPLC analysis for quantifying phenolic compounds due to enhanced aqueous solubility .

- Ester derivatives show improved bioavailability in anti-inflammatory drug candidates .

Hydroxyl Group Reactivity

The hydroxyl groups at positions 2 and 4 participate in hydrogen bonding and electrophilic substitution:

Key Findings :

- Methylation at the 4-OH position enhances thermal stability in polymer matrices .

- Copper(II) complexes exhibit radical scavenging activity, relevant to cancer research .

Bromine Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) or cross-coupling:

Key Findings :

- Suzuki coupling products are intermediates in kinase inhibitors .

- Amination at the 5-position yields compounds with enhanced antimicrobial activity .

Cocrystal and Hydrogen-Bonding Interactions

The compound forms stable cocrystals via hydrogen bonds, influencing its solid-state reactivity:

| Interaction Partner | Hydrogen Bond Synthons | Application | Reference |

|---|---|---|---|

| Nicotinamide | O–H⋯N (2.72 Å) | Drug formulation stability | |

| Triazole derivatives | O–H⋯O (2.65 Å) | Crystal engineering |

Key Findings :

Thermal and Oxidative Reactions

Dehydration and decarboxylation occur under specific conditions:

| Reaction Type | Conditions | Product/Outcome | Reference |

|---|---|---|---|

| Dehydration | 150–200°C | Anhydrous form (C₇H₅BrO₄) | , |

| Decarboxylation | Strong base, heat | 3-Bromo-1,2-dihydroxybenzene |

Safety Note : Decomposition above 210°C releases toxic brominated vapors .

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-2,4-dihydroxybenzoic acid monohydrate has the molecular formula and a molecular weight of approximately 251.03 g/mol. The compound features a bromine atom and two hydroxyl groups attached to a benzoic acid structure, which contributes to its unique chemical properties and biological activities.

Biochemical Research

This compound is extensively used in proteomics studies . It serves as an electrolyte in isotachophoresis, a specialized form of electrophoresis that separates charged biomolecules based on their mobility in an electric field. This method has been particularly effective for the separation of selenoamino acids such as selenoethionine, selenocystine, and selenomethionine.

- Methodology : In isotachophoresis, the compound is utilized as an electrolyte within a microchip setup. When an electric field is applied, different selenoamino acids migrate at varying rates, allowing for effective separation and analysis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been studied for its potential to inhibit the growth of various microbial strains.

- Case Study : In vitro studies have demonstrated that this compound shows activity against Gram-positive bacteria like Staphylococcus aureus (MRSA) and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.5 mg/mL for some strains .

Interaction with Biological Molecules

The compound's ability to interact with proteins and nucleic acids has been explored in several studies. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses.

- Findings : Studies have shown that this compound can bind to proteins involved in metabolic pathways, potentially influencing their activity. Additionally, it has been investigated for its effects on DNA and RNA interactions, indicating possible roles in gene regulation .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

5-Bromo-2,4-dihydroxybenzoic acid monohydrate is an organic compound with the molecular formula and a molecular weight of 251.03 g/mol. This compound has garnered attention in various fields of biological research due to its unique chemical properties imparted by the bromine atom and hydroxyl groups. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The presence of the bromine atom in this compound enhances its reactivity compared to similar compounds. Its mechanism of action can be categorized as follows:

- Target of Action : The compound has been utilized in studies involving enzyme inhibition and protein interactions, suggesting it may interact with specific biological targets.

- Mode of Action : It functions effectively as an electrolyte in isotachophoresis, facilitating the movement of charged particles under an electric field. This property is crucial in biochemical applications involving the separation of biomolecules such as selenoamino acids.

- Biochemical Pathways : The compound is involved in biochemical pathways related to amino acid metabolism, particularly those involving selenium-containing amino acids.

Antimicrobial Properties

Research indicates that 5-Bromo-2,4-dihydroxybenzoic acid exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including E. coli and S. aureus. The minimal inhibitory concentration (MIC) values reported were notably low, indicating potent antibacterial effects:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| E. coli | 0.48 - 7.81 | 1.95 - 31.25 |

| S. aureus | 3.91 | 7.81 |

| C. albicans | >1000 | >1000 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 5-Bromo-2,4-dihydroxybenzoic acid on human cancer cell lines:

- MCF-7 (Breast Cancer) : Non-toxic at concentrations up to 4.77 mM.

- MDA-MB-231 (Triple-Negative Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of 4.77 mM.

These results indicate its potential as a therapeutic agent in cancer treatment, particularly for targeting aggressive cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Chemical Structure | Biological Activity |

|---|---|---|

| 2,4-Dihydroxybenzoic acid | Lacks bromine; lower reactivity | Moderate antimicrobial properties |

| 3,4-Dihydroxybenzoic acid | Different hydroxyl positioning | Limited cytotoxicity |

| 4-Chloro-3-hydroxybenzoic acid | Contains chlorine; affects reactivity | Variable antimicrobial effects |

The presence of the bromine atom in 5-Bromo-2,4-dihydroxybenzoic acid significantly enhances its reactivity and biological efficacy compared to these analogs .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy : A study by Kalinowska et al. demonstrated that 5-Bromo-2,4-dihydroxybenzoic acid showed strong antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.48 to 7.81 µg/mL .

- Cytotoxic Effects on Cancer Cells : Research indicated that this compound could inhibit the growth of MDA-MB-231 cells effectively while remaining non-toxic to MCF-7 cells at higher concentrations .

Q & A

How can the synthesis of 5-bromo-2,4-dihydroxybenzoic acid monohydrate be optimized to achieve high purity (>98%)?

Basic Research Question

Methodological Answer:

Optimization involves selecting bromination conditions and purification steps. A validated approach is brominating 2,4-dihydroxybenzoic acid derivatives using aqueous sulfuric acid as a solvent, which minimizes side reactions and improves yield (as seen in analogous bromination protocols for similar compounds) . Post-synthesis, recrystallization from methanol or ethanol is critical, as the compound’s solubility in these solvents allows for high-purity recovery (>98%) . Monitor purity via HPLC or NMR, ensuring residual solvents and unreacted precursors are below 0.5% .

What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

Methodological Answer:

- FT-IR: Confirm functional groups (e.g., -OH at ~3200–3500 cm⁻¹, C=O at ~1680 cm⁻¹) and hydration via O-H stretching bands .

- NMR (¹H/¹³C): Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and carboxylic acid protons (δ ~12 ppm). The monohydrate form may show water protons at δ 1.5–3.0 ppm in DMSO-d₆ .

- HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: 0.1% TFA in water/acetonitrile (70:30) for baseline separation of impurities .

- XRD: Verify crystallinity and compare with reference data (e.g., orthorhombic system, Pbca space group) .

How does the monohydrate form influence the compound’s crystallographic properties compared to its anhydrous form?

Advanced Research Question

Methodological Answer:

The monohydrate exhibits distinct hydrogen-bonding networks due to water inclusion. Single-crystal XRD studies of analogous brominated benzoic acid hydrates reveal:

- Water molecules form O-H···O bonds with carboxylic (-COOH) and phenolic -OH groups, stabilizing the crystal lattice .

- Hydration reduces melting points (e.g., 209–210°C for monohydrate vs. higher for anhydrous forms) and alters solubility in polar solvents .

- Computational modeling (DFT) can predict hydration effects on molecular packing and stability .

What strategies mitigate decomposition during long-term storage of this compound?

Basic Research Question

Methodological Answer:

- Storage Conditions: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation and photodegradation .

- Stability Monitoring: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., debrominated derivatives) .

- Lyophilization: For anhydrous preparation, lyophilize the monohydrate under vacuum (<0.1 mBar) at -50°C, but note potential loss of crystallinity .

How can hydrogen bonding and π-π interactions in the crystal structure be experimentally analyzed?

Advanced Research Question

Methodological Answer:

- Single-Crystal XRD: Resolve intermolecular distances (e.g., O-H···O bonds <2.8 Å, π-π stacking at 3.5–4.0 Å) . For the monohydrate, symmetry operations (e.g., Pbca space group) reveal water-mediated hydrogen bonds .

- FT-IR Temperature Studies: Track O-H stretching band shifts upon heating to 150°C to assess water loss and bond stability .

- DFT Calculations: Simulate interaction energies (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to quantify π-π and hydrogen-bond contributions to lattice energy .

What are the implications of trace metal contaminants in this compound for biological assays?

Advanced Research Question

Methodological Answer:

- ICP-MS Analysis: Detect metals (e.g., Fe, Cu) at ppb levels, which may catalyze oxidation or interfere with enzyme studies .

- Chelation: Pre-treat samples with EDTA (0.1 mM) to sequester metals, ensuring assay validity .

- Purification: Use ion-exchange resins (e.g., Chelex-100) to reduce metal content without altering hydration state .

How can synthetic byproducts (e.g., di-brominated isomers) be identified and separated?

Advanced Research Question

Methodological Answer:

- LC-MS/MS: Use a Q-TOF mass spectrometer in negative ion mode to detect [M-H]⁻ ions (m/z 250.94 for monohydrate). Di-brominated byproducts (e.g., 3,5-dibromo isomers) will show distinct m/z values .

- Preparative TLC: Separate isomers on silica gel plates with ethyl acetate/hexane (3:7); Rf values differ by ~0.1 .

- Crystallization Selectivity: Exploit solubility differences in acetone/water mixtures (e.g., monohydrate precipitates first) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.